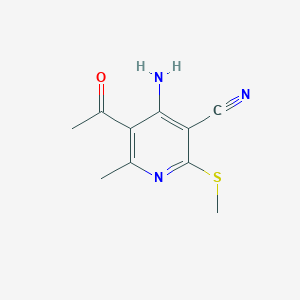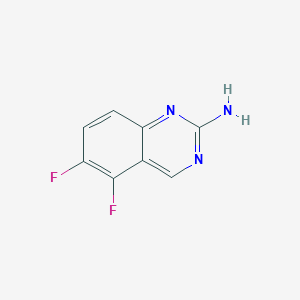
5,6-Difluoroquinazolin-2-amine
Overview
Description
5,6-Difluoroquinazolin-2-amine is a fluorinated derivative of quinazoline, a nitrogen-containing heterocyclic compound. Quinazoline derivatives are known for their significant biological activities and have been extensively studied for their potential applications in medicinal chemistry. The incorporation of fluorine atoms into the quinazoline structure enhances its biological activity and provides unique properties that make it a valuable compound in various fields.
Mechanism of Action
Target of Action
The primary targets of 5,6-Difluoroquinazolin-2-amine are currently unknown. The compound belongs to the class of quinazolines, which are known to interact with various biological targets . .
Mode of Action
Quinazolines, in general, are known to interact with their targets in a variety of ways, including acting as inhibitors or modulators . .
Biochemical Pathways
Quinazolines can affect a variety of biochemical pathways depending on their specific targets
Biochemical Analysis
Biochemical Properties
5,6-Difluoroquinazolin-2-amine plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with enzymes such as DNA gyrase and topoisomerase IV, which are essential for DNA replication and transcription . The compound binds to the enzyme-DNA complex, stabilizing DNA strand breaks and thereby inhibiting the progression of the replication fork. This interaction highlights the potential of this compound as an antimicrobial agent, particularly against bacteria that rely on these enzymes for survival.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In bacterial cells, the compound disrupts DNA replication, leading to cell death. In mammalian cells, it has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . Specifically, this compound can induce apoptosis in cancer cells by activating caspase pathways and inhibiting the expression of anti-apoptotic genes. This makes it a potential candidate for cancer therapy.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of DNA gyrase and topoisomerase IV, forming a ternary complex with the enzyme and DNA . This binding stabilizes the DNA strand breaks created by these enzymes, preventing the re-ligation of the DNA strands and ultimately leading to cell death. Additionally, this compound can inhibit other enzymes involved in DNA repair and replication, further enhancing its cytotoxic effects.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings have been studied extensively. The compound is relatively stable at room temperature but can degrade over time when exposed to light and moisture . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro studies where it has been observed to maintain its inhibitory effects on DNA replication for extended periods.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At low doses, the compound exhibits minimal toxicity and effectively inhibits bacterial growth . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity. These findings highlight the importance of optimizing the dosage to balance efficacy and safety in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to DNA synthesis and repair . It interacts with enzymes such as DNA polymerase and ligase, affecting the overall metabolic flux and metabolite levels within the cell. The compound’s impact on these pathways underscores its potential as a therapeutic agent in targeting rapidly dividing cells, such as cancer cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is known to accumulate in the nucleus, where it exerts its effects on DNA replication and repair. Additionally, it can be transported across cell membranes via passive diffusion and active transport mechanisms, ensuring its effective distribution within the target tissues.
Subcellular Localization
This compound is primarily localized in the nucleus, where it interacts with DNA and associated enzymes . This subcellular localization is crucial for its function, as it allows the compound to directly interfere with DNA replication and repair processes. The presence of targeting signals and post-translational modifications may further enhance its localization to specific nuclear compartments, optimizing its therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Difluoroquinazolin-2-amine typically involves the introduction of fluorine atoms into the quinazoline ring system. One common method is the nucleophilic substitution of fluorine atoms on a pre-formed quinazoline scaffold. This can be achieved using reagents such as potassium fluoride or cesium fluoride in the presence of a suitable solvent like dimethyl sulfoxide or acetonitrile .
Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic substitution reactions using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 5,6-Difluoroquinazolin-2-amine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: DDQ in an organic solvent like dichloromethane.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Potassium fluoride or cesium fluoride in dimethyl sulfoxide or acetonitrile.
Major Products: The major products formed from these reactions include various substituted quinazoline derivatives with potential biological activities .
Scientific Research Applications
Comparison with Similar Compounds
- 5,7-Difluoroquinoline
- 6,7-Difluoroquinoline
- Fluoroquinolones
Comparison: 5,6-Difluoroquinazolin-2-amine is unique due to its specific substitution pattern on the quinazoline ring, which imparts distinct biological activities compared to other fluorinated quinolines and quinazolines. The presence of fluorine atoms at the 5 and 6 positions enhances its biological activity and provides unique properties that are not observed in other similar compounds .
Properties
IUPAC Name |
5,6-difluoroquinazolin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2N3/c9-5-1-2-6-4(7(5)10)3-12-8(11)13-6/h1-3H,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEZDOEMHBQDDKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NC=C2C(=C1F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30443966 | |
| Record name | 5,6-Difluoroquinazolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30443966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
190273-85-9 | |
| Record name | 5,6-Difluoro-2-quinazolinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=190273-85-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,6-Difluoroquinazolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30443966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




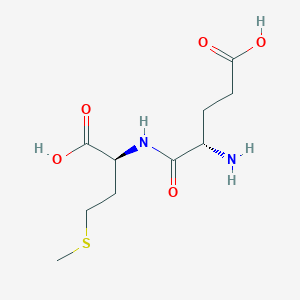
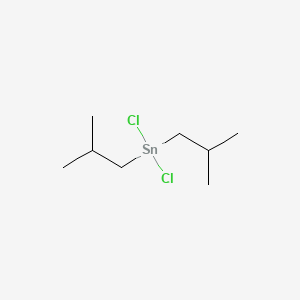

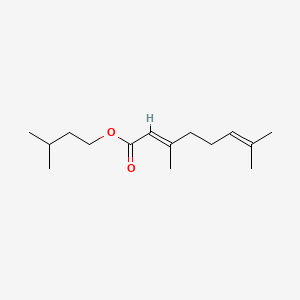


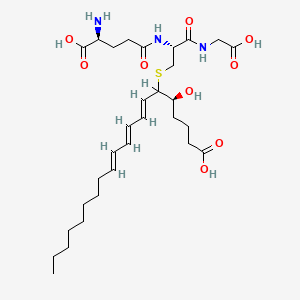

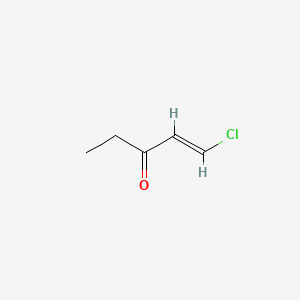
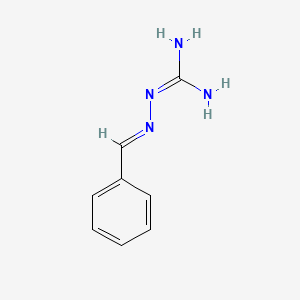
![[Bis(propylsulfanyl)methyl]benzene](/img/structure/B1624473.png)
